

Angeloylalkannin as a Lead Compound for Drug Discovery: A Technical Guide

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Compound of Interest					
Compound Name:	Angelylalkannin				
Cat. No.:	B605509	Get Quote			

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Angeloylalkannin, a naturally occurring hydroxynaphthoquinone, belongs to a class of potent bioactive compounds known as alkannins and their enantiomers, shikonins. These compounds, isolated from the roots of plants from the Boraginaceae family, have a long history in traditional medicine and have garnered significant scientific interest for their wide-ranging pharmacological activities. This technical guide provides an in-depth overview of angeloylalkannin and its related derivatives as promising lead compounds for drug discovery, with a particular focus on their anti-cancer and anti-inflammatory properties. Due to the limited specific data exclusively on angeloylalkannin, this guide will also incorporate data from closely related and well-studied alkannin derivatives to provide a comprehensive understanding of this compound class. This document outlines key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the critical signaling pathways they modulate.

Core Compound Profile: Alkannin and Its Derivatives

Alkannin and its enantiomer shikonin form the structural backbone of a diverse family of natural products. The side chain of the naphthazarin scaffold can be esterified with various acids, giving rise to a range of derivatives, including angeloylalkannin, acetylalkannin, and



isovalerylalkannin. These structural modifications significantly influence their biological activity, solubility, and pharmacokinetic profiles.

Quantitative Biological Activity

The cytotoxic and anti-inflammatory activities of alkannin derivatives have been evaluated across various studies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Table 1: Cytotoxicity of Alkannin Derivatives in Human Cancer Cell Lines



Compound	Cell Line	Cancer Type	IC50 (μM)	Citation
β,β- dimethylacrylalka nnin	GLC-82	Lung Adenocarcinoma	Data not specified, but activity is higher than parent compound	[1]
Acetylalkannin	GLC-82	Lung Adenocarcinoma	Data not specified, but activity is higher than parent compound	[1]
Various Synthesized Derivatives (3-8, 10-14, 19)	GLC-82	Lung Adenocarcinoma	Markedly higher than β,β-dimethylacrylalka nnin and acetylalkannin	[1]
Various Synthesized Derivatives (3-8, 10-14, 19)	CNE2	Nasopharyngeal Carcinoma	Markedly higher than β,β-dimethylacrylalka nnin and acetylalkannin	[1]
Various Synthesized Derivatives (3-8, 10-14, 19)	Bel-7402	Hepatocellular Carcinoma	Markedly higher than β,β- dimethylacrylalka nnin and acetylalkannin	[1]
Various Synthesized Derivatives (3-8, 10-14, 19)	K-562	Chronic Myelogenous Leukemia	Markedly higher than β,β- dimethylacrylalka nnin and acetylalkannin	[1]
Shikonin	A375	Melanoma	3.94 ± 0.26 (24h)	[2]
Shikonin	A2058	Melanoma	3.74 ± 0.24 (24h)	[2]



Shikonin	A549	Lung Carcinoma	~1.3	[3]
Acetylshikonin	HC and pCH-OA	Chondrocytes	Not specified for cytotoxicity	[4]
Cyclopropylshiko nin	HC and pCH-OA	Chondrocytes	Not specified for cytotoxicity	[4]

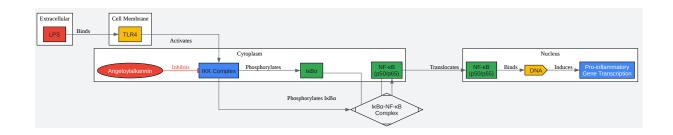
Key Signaling Pathways

Angeloylalkannin and related derivatives exert their biological effects by modulating critical intracellular signaling pathways, primarily the NF-kB and STAT3 pathways, which are central to inflammation and cancer progression.

NF-κB Signaling Pathway

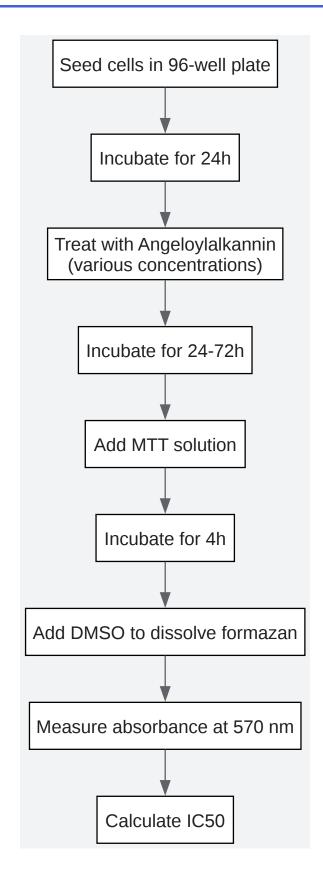
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Alkannin has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and subsequent nuclear translocation of NF-κB.











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